
12-(t-Boc-amino)-1-dodecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(12-hydroxydodecyl)carbamate is a chemical compound with the molecular formula C17H35NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 12-hydroxydodecyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(12-hydroxydodecyl)carbamate typically involves the reaction of tert-butyl carbamate with 12-hydroxydodecylamine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond. The reaction can be represented as follows:
tert-Butyl carbamate+12-hydroxydodecylamine→Tert-butyl N-(12-hydroxydodecyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(12-hydroxydodecyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
Tert-butyl N-(12-hydroxydodecyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceuticals and bioactive compounds.
Materials Science: It is utilized in the modification of surfaces and the preparation of functional materials.
Drug Delivery Systems: Its unique properties make it valuable for studying drug delivery mechanisms and improving drug solubility and stability
Mechanism of Action
The mechanism of action of Tert-butyl N-(12-hydroxydodecyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. These interactions can modulate various biochemical pathways and molecular targets, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl N-hydroxycarbamate
- Tert-butyl N,N-diallylcarbamate
- Tert-butyl (12-aminododecyl)carbamate
Uniqueness
Tert-butyl N-(12-hydroxydodecyl)carbamate is unique due to its long 12-hydroxydodecyl chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic surfaces. Additionally, the presence of both a hydroxyl group and a carbamate group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-(12-hydroxydodecyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBZRRWYVBWYBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394196 |
Source
|
Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67341-03-1 |
Source
|
Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.